PTP1B Inhibitory Potency Advantage
The 3-methoxythiophene-2-carboxylate core is a privileged scaffold for Protein Tyrosine Phosphatase 1B (PTP1B) inhibition. Computational design studies targeting the PTP1B active site specifically utilized methyl 3-methoxythiophene-2-carboxylate as the core scaffold, leading to derivatives with potent inhibitory activity [1]. A derivative (compound 5b) based on this exact core exhibited an IC50 of 5.25 µM against PTP1B. This core is non-interchangeable with non-methoxylated analogs, which lack the methoxy group's critical hydrogen-bonding interactions within the enzyme's catalytic pocket [1]. While the target compound is a precursor to such bioactive derivatives, its electronic structure is identical at the core, making it the essential starting material for this class of inhibitors [2].
| Evidence Dimension | Inhibitory activity against PTP1B enzyme |
|---|---|
| Target Compound Data | Core scaffold used in design; derivative IC50 = 5.25 µM |
| Comparator Or Baseline | Methyl thiophene-2-carboxylate (non-methoxylated core): not reported as PTP1B scaffold |
| Quantified Difference | Activity is structurally dependent on 3-methoxy substitution; non-methoxylated analogs lack the key pharmacophoric feature. |
| Conditions | In silico docking and in vitro PTP1B enzyme inhibition assay |
Why This Matters
For procurement aimed at PTP1B inhibitor programs, the 3-methoxy group is non-negotiable; selecting a non-methoxylated thiophene-2-carboxylate would eliminate the core pharmacophore, rendering the entire synthesis campaign ineffective.
- [1] Gulipalli KC, Bodige S, Ravula P, et al. Design, synthesis, in silico and in vitro evaluation of thiophene derivatives: A potent tyrosine phosphatase 1B inhibitor and anticancer activity. Bioorg Med Chem Lett. 2017;27(15):3558-3564. PMID: 28579122. View Source
- [2] CPRiL Database. Compound-Protein Relationships for methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylate (PMID 28579122). https://cpi.vm.uni-freiburg.de/ (accessed 2026-04-30). View Source
